2-(Hydroxymethyl)benzaldehyde
Overview
Description
2-(Hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C8H8O2. It is characterized by the presence of both an aldehyde group and a hydroxymethyl group attached to a benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Hydroxymethyl)benzaldehyde can be synthesized through several methods. One common approach involves the catalytic hydrogenation of benzaldehyde. Another method includes the reaction of benzaldehyde with formaldehyde in the presence of a base to introduce the hydroxymethyl group .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of benzaldehyde. This process involves the use of catalysts such as palladium or platinum under controlled temperature and pressure conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 2-(Hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 2-(hydroxymethyl)benzoic acid.
Reduction: The aldehyde group can be reduced to form 2-(hydroxymethyl)benzyl alcohol.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions
Major Products Formed:
Oxidation: 2-(Hydroxymethyl)benzoic acid.
Reduction: 2-(Hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives
Scientific Research Applications
2-(Hydroxymethyl)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)benzaldehyde involves its interaction with various molecular targets and pathways. The hydroxymethyl group can enhance the compound’s interaction with active sites in enzymes and receptors, leading to changes in biological activity. This interaction can result in the modulation of enzymatic activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Benzaldehyde: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2-Hydroxybenzaldehyde: Contains a hydroxyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
2-(Hydroxymethyl)benzoic acid: An oxidized form of 2-(Hydroxymethyl)benzaldehyde with different chemical properties
Uniqueness: this compound is unique due to the presence of both an aldehyde and a hydroxymethyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(hydroxymethyl)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-5-7-3-1-2-4-8(7)6-10/h1-5,10H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHIUKSUZLPFCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147770 | |
Record name | Benzaldehyde, hydroxymethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106799-57-9, 55479-94-2 | |
Record name | Benzaldehyde, hydroxymethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106799579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, hydroxymethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30147770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(hydroxymethyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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